![molecular formula C10H9BrFNO B577353 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one CAS No. 1280786-54-0](/img/structure/B577353.png)
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one
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Description
“1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9BrFNO . It has a molecular weight of 258.09 . The compound is characterized by the presence of a pyrrolidin-2-one group attached to a phenyl ring, which is further substituted with bromine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one” includes a five-membered pyrrolidin-2-one ring attached to a phenyl ring. The phenyl ring is substituted at the 2nd position with a bromine atom and at the 5th position with a fluorine atom .Physical And Chemical Properties Analysis
“1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one” is a solid compound . It has a molecular weight of 258.09 . The compound’s InChI key is YIGHXLOTIFUQBV-UHFFFAOYSA-N .Scientific Research Applications
Drug Discovery
The compound “1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Pharmacophore Exploration
The sp3-hybridization of the pyrrolidine ring allows efficient exploration of the pharmacophore space . This means that it can be used to design and synthesize new molecules with different biological profiles .
Stereogenicity Studies
The pyrrolidine ring is stereogenic, meaning that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This makes “1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one” a valuable compound in the study of enantioselective proteins .
Synthesis Strategies
This compound can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . This makes it a useful compound in the study and development of synthetic strategies .
Biological Activity Studies
The structure–activity relationship (SAR) of the studied compounds can be investigated using "1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one" . This can provide valuable insights into the influence of steric factors on biological activity .
Material Science
While not directly related to “1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one”, its close relative “2-Bromo-5-fluorobenzaldehyde” is used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids . It’s plausible that “1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one” could have similar applications in material science.
properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGHXLOTIFUQBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682024 |
Source
|
Record name | 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |
CAS RN |
1280786-54-0 |
Source
|
Record name | 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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